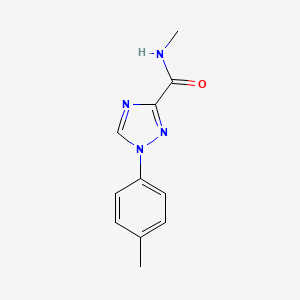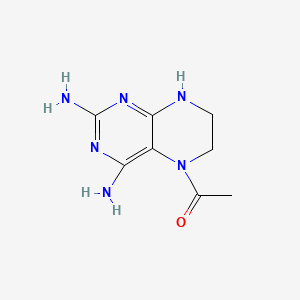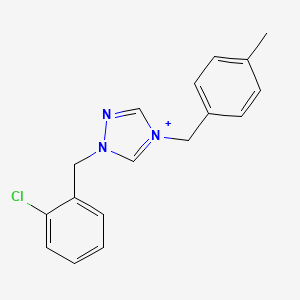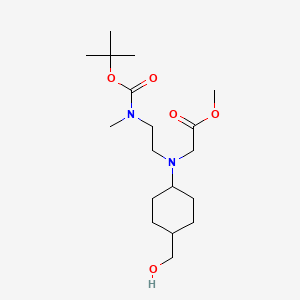![molecular formula C17H20N2O5S B13368059 7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B13368059.png)
7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its antibacterial properties and is a derivative of penicillin, making it a crucial component in the treatment of bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[320]heptane-4-carboxylic acid involves several stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of large quantities of reagents and solvents, with stringent control over reaction parameters to maintain consistency and quality. The final product is usually purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s antibacterial properties.
Reduction: Used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific pH levels, temperatures, and solvent systems to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds with varying biological activities .
Aplicaciones Científicas De Investigación
7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Primarily used as an antibiotic to treat bacterial infections.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction. By binding to these proteins, the compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacterial cell .
Comparación Con Compuestos Similares
Similar Compounds
Amoxicillin: Another penicillin derivative with similar antibacterial properties.
Ampicillin: A broad-spectrum antibiotic used to treat various infections.
Penicillin G: The original penicillin compound, still widely used in clinical settings.
Uniqueness
7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid is unique due to its specific structure, which provides enhanced stability and efficacy compared to other penicillin derivatives. Its ability to resist degradation by beta-lactamase enzymes makes it particularly valuable in treating resistant bacterial strains .
Propiedades
Fórmula molecular |
C17H20N2O5S |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(1S,4S,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2)10(16(23)24)9-13(21)12(14(9)25-17)19-15(22)11(18)7-3-5-8(20)6-4-7/h3-6,9-12,14,20H,18H2,1-2H3,(H,19,22)(H,23,24)/t9?,10-,11+,12+,14-/m0/s1 |
Clave InChI |
KPMUTTPQTKHPLK-KJAYNUCNSA-N |
SMILES isomérico |
CC1([C@@H](C2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C |
SMILES canónico |
CC1(C(C2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13367980.png)
![3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B13367981.png)

![6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367990.png)

![4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13368004.png)
![5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13368011.png)
![2-([1,1'-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13368031.png)
![10-Bromo-7-(4-phenylquinazolin-2-yl)-7H-benzo[c]carbazole](/img/structure/B13368032.png)
![N-(1-{[(3-methoxybenzyl)amino]carbonyl}-2-methylbutyl)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B13368036.png)

![N-(3-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368056.png)
![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13368062.png)

